molecular formula C14H24O2 B3025604 (7Z,9E)-Dodeca-7,9-dienyl acetate CAS No. 54364-62-4

(7Z,9E)-Dodeca-7,9-dienyl acetate

Cat. No.: B3025604
CAS No.: 54364-62-4
M. Wt: 224.34 g/mol
InChI Key: LLRZUAWETKPZJO-UHFFFAOYSA-N
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Description

(7Z,9E)-Dodeca-7,9-dienyl acetate (CAS 54364-62-4, C₁₄H₂₄O₂) is a 12-carbon aliphatic acetate ester with conjugated double bonds at positions 7 and 9 in the Z and E configurations, respectively . It serves as a critical sex pheromone component for the European grapevine moth (Lobesia botrana), playing a pivotal role in mating behavior and pest management strategies . The compound’s stereochemical specificity and volatility are key determinants of its biological activity, with synthetic blends achieving >93% isomeric purity for field applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z,9E)-Dodeca-7,9-dienyl acetate typically involves the esterification of (7Z,9E)-dodecadienol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve high yields .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(7Z,9E)-Dodeca-7,9-dienyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis: It serves as a reagent for various organic reactions due to its reactive double bonds.
  • Analytical Chemistry Standard: Utilized as a standard compound for calibrating analytical instruments.

Biology

  • Insect Pheromone Studies:
    • Acts as a primary sex pheromone for the grapevine moth (Lobesia botrana), attracting male moths for mating. This property is exploited in pest control strategies.
    • Research indicates that it also attracts males of other moth species, such as Sterrha biselata, suggesting broader ecological implications.

Medicine

  • Potential Therapeutic Properties: Investigated for its role in developing environmentally friendly pest control methods that minimize reliance on chemical pesticides. This could lead to safer agricultural practices and reduced health risks to humans .

Industry

  • Fragrance and Flavor Formulations: Its distinctive scent profile makes it valuable in the formulation of perfumes and flavorings.
  • Pest Management Solutions: Employed in the development of pheromone traps and mating disruption techniques in agriculture, enhancing pest management strategies by utilizing natural insect behaviors .

Case Studies and Research Findings

Study FocusFindings
Pheromone Attraction Research demonstrated that male grapevine moths are attracted to traps containing this compound from distances exceeding 100 meters.
Synthetic Efficiency A novel two-step synthesis method reported yields greater than 70%, optimizing production for industrial applications .
Ecological Impact Studies show that using this compound in traps significantly reduces the need for chemical insecticides, promoting sustainable agricultural practices .

Mechanism of Action

The mechanism of action of (7Z,9E)-Dodeca-7,9-dienyl acetate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Stereochemical Variations

The biological efficacy of pheromones is highly sensitive to structural nuances. Below is a comparative overview of related compounds:

Compound Name Structure Molecular Formula CAS Source/Application
(7Z,9E)-Dodeca-7,9-dienyl acetate C12 chain; 7Z,9E double bonds C₁₄H₂₄O₂ 54364-62-4 Lobesia botrana pheromone
(7E,9Z)-Dodeca-7,9-dienyl acetate C12 chain; 7E,9Z double bonds C₁₄H₂₄O₂ 54364-63-5 Lobesia botrana pheromone variant
(7Z,9Z)-Dodeca-7,9-dienyl acetate C12 chain; 7Z,9Z double bonds C₁₄H₂₄O₂ N/A Crocidosema aporema pheromone
4E,7Z-Tridecadien-1-ol acetate (PTM1) C13 chain; 4E,7Z double bonds C₁₅H₂₆O₂ N/A Potato tuber moth pheromone
(2E,13Z)-Octadecadien-1-yl acetate C18 chain; 2E,13Z double bonds C₂₀H₃₄O₂ N/A Sesiid moths pheromone

Key Observations :

  • Chain Length : Shorter chains (C12–C13) are typical for moth pheromones, enhancing volatility, while longer chains (e.g., C18 in Sesiid moths) may improve species specificity .
  • Double Bond Position/Configuration: Minor shifts (e.g., 7,9 vs. 8,10 in E,E-8,10-dodecadienyl acetate) or stereoisomerism (Z,E vs. E,Z) drastically alter receptor binding . For example, Crocidosema aporema responds optimally to the 7Z,9Z isomer, whereas Lobesia botrana requires 7Z,9E .

Physical and Chemical Properties

Property This compound E,E-8,10-Dodecadienyl Acetate PTM1
Boiling Point (°C) 309.6 ± 21.0 N/A Lower (shorter chain)
Density (g/cm³) 0.896 N/A ~0.89 (estimated)
Vapor Pressure (25°C) 0.16 Pa N/A Higher volatility
Water Solubility 2.0 mg/L Insoluble Similar

Implications : Higher volatility in shorter-chain compounds (e.g., PTM1) may reduce field longevity compared to C12 analogs .

Biological Activity

(7Z,9E)-Dodeca-7,9-dienyl acetate, with the molecular formula C14H24O2C_{14}H_{24}O_{2} and CAS number 54364-62-4, is a compound primarily recognized as a sex pheromone in various moth species, particularly the grapevine moth (Lobesia botrana). This article delves into its biological activity, including its role in pest attraction, synthesis pathways, and relevant case studies.

  • Molecular Weight : 224.34 g/mol
  • Structure : The compound features a dodecadienyl chain with an acetate functional group.
  • Synthesis : It can be synthesized from (7Z,9E)-dodeca-7,9-dienol through acetic anhydride in a reaction that has been documented in chemical literature .

Pheromone Activity

This compound acts as a sex pheromone for the grapevine moth (Lobesia botrana), which is significant for pest management strategies in viticulture. Research indicates that this compound enhances male moth attraction when released into the environment .

Case Studies

  • Attraction Efficiency : A study demonstrated that a blend containing this compound significantly increased the attraction of male moths to traps. The addition of other pheromone components led to an increase in landing rates from 24% to 65% .
  • Pheromone Gland Analysis : Investigations into the pheromone glands of Lobesia botrana revealed that this compound is one of the primary components responsible for male attraction. The study utilized gas chromatography-electroantennographic detection (GC-EAD) to confirm its activity .

Comparative Analysis of Pheromones

The following table summarizes various pheromonal compounds related to Lobesia botrana and their biological activities.

Compound NameTypeActivity LevelReference
This compoundSex PheromoneHigh
(E)-7-Dodecenyl acetateSex PheromoneModerate
(7Z,9E,11)-Dodecatrienyl acetateSex PheromoneHigh
(E,E)- and (Z,E)-Dodecatrienyl acetatesSynergistsLow

The attraction mechanism of this compound involves its volatile nature and specific receptor interactions in male moths. Upon release into the air, it binds to olfactory receptors on male moth antennae, triggering behavioral responses that lead them toward the source.

Q & A

Basic Research Questions

Q. What is the primary ecological role of (7Z,9E)-dodeca-7,9-dienyl acetate, and how is this applied in experimental pest management?

this compound is a sex pheromone of the European grapevine moth (Lobesia botrana), used to disrupt mating in vineyards. Researchers deploy aerosol dispensers or microencapsulated formulations in field trials to evaluate efficacy under varying environmental conditions. Experimental designs often include randomized block setups with split plots to account for variables like trellis systems and seasonal effects .

Q. What synthetic routes are commonly employed to produce this compound?

Synthesis typically starts with aleuritic acid as a precursor, leveraging Wittig or Horner-Wadsworth-Emmons reactions to establish the conjugated diene system. Stereochemical control of the 7Z,9E configuration is achieved using chiral catalysts or stereoselective reduction methods. Yield optimization focuses on minimizing isomerization during acetylation .

Q. How is this compound quantified in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) with electron impact ionization is standard. A polar capillary column (e.g., DB-WAX) resolves isomers, while internal standards like deuterated analogs correct for matrix effects. Detection limits are typically ≤0.1 ng/μL in pheromone trap extracts .

Advanced Research Questions

Q. How can researchers resolve contradictions in field efficacy data for pheromone-based mating disruption?

Discrepancies often arise from environmental factors (e.g., temperature, wind) or competing pheromone sources. Meta-analyses should stratify data by variables like dispenser density, release kinetics, and vineyard topography. Statistical tools like mixed-effect models or ANOVA with post-hoc tests (e.g., Tukey’s HSD) can isolate confounding variables .

Q. What strategies improve stereochemical purity during synthesis of this compound?

High-purity isomers require low-temperature reactions (<0°C) to prevent thermal isomerization. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipase-catalyzed acetylation) enhance enantiomeric excess. Post-synthesis purification via silver ion chromatography removes E,E or Z,Z contaminants .

Q. How do abiotic factors influence the environmental persistence of this compound?

Hydrolysis half-lives (t₁/₂) vary with pH and temperature: at 20°C, t₁/₂ = 48 hours (pH 4) vs. 12 hours (pH 7). Photodegradation under UV light follows first-order kinetics, with major breakdown products including dodecadienol and acetic acid. Field stability studies should monitor degradation using LC-MS/MS with isotopically labeled tracers .

Q. What analytical challenges arise in distinguishing this compound from its geometric isomers?

Co-elution of isomers on non-polar columns complicates quantification. Solutions include:

  • Using a chiral stationary phase (e.g., β-cyclodextrin) for GC separation.
  • Derivatizing with pentafluorobenzoyl chloride to enhance MS sensitivity.
  • Cross-validating results with nuclear Overhauser effect (NOE) NMR spectroscopy .

Q. Methodological Best Practices

Q. How should researchers design field trials to assess pheromone dispersion efficiency?

  • Use split-split plot designs: main plots for dispenser types, subplots for application rates, and sub-subplots for temporal replicates.
  • Monitor pheromone concentrations using passive samplers with Tenax TA adsorbent, followed by thermal desorption-GC/MS.
  • Apply geospatial analysis (e.g., kriging) to map distribution patterns .

Q. What safety protocols are critical when handling this compound in the lab?

  • Use fume hoods for synthesis steps involving volatile intermediates.
  • Wear nitrile gloves and ANSI-approved goggles to prevent dermal/ocular exposure.
  • Store waste in sealed containers with activated charcoal to adsorb residual vapors .

Q. How can researchers address low recovery rates during pheromone extraction from plant tissues?

  • Optimize solvent systems: chloroform/methanol (2:1 v/v) maximizes recovery from grapevine leaves.
  • Include a sonication step (20 kHz, 10 minutes) to disrupt lipid matrices.
  • Validate recovery using spike-and-recovery experiments with ¹³C-labeled standards .

Q. Data Presentation Standards

  • Tables : Report isomer ratios as mean ± SEM (n ≥ 3 replicates). Use superscript letters (a, b, c) for statistical groupings.
  • Figures : Label chromatograms with retention times and base peak m/z values. For field efficacy, use heatmaps to visualize spatial pheromone distribution .

Properties

IUPAC Name

dodeca-7,9-dienyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRZUAWETKPZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CCCCCCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866501
Record name Dodeca-7,9-dien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55774-32-8
Record name (7Z,9E)-dodecadienyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.357
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

(7Z,9E)-Dodeca-7,9-dienyl acetate
(7Z,9E)-Dodeca-7,9-dienyl acetate
(7Z,9E)-Dodeca-7,9-dienyl acetate
(7Z,9E)-Dodeca-7,9-dienyl acetate
(7Z,9E)-Dodeca-7,9-dienyl acetate
(7Z,9E)-Dodeca-7,9-dienyl acetate

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